molecular formula C20H20O5 B3026833 Moracin T CAS No. 1146113-27-0

Moracin T

Cat. No.: B3026833
CAS No.: 1146113-27-0
M. Wt: 340.4 g/mol
InChI Key: BILBQNGVYFSUOZ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Moracin T, a natural product isolated from various plants such as Artocarpus heterophyllus, Cassia fistula, Morus alba, and Morus mesozygia , has been found to exhibit antibacterial activity . It also shows antioxidant activity by scavenging radicals .

Mode of Action

The mode of action of this compound involves its interaction with radicals. In a study, the radical scavenging of a typical moracin against HO˙ and HOO˙ radicals was evaluated . The single electron transfer pathway of the anion state dominated the HOO˙ radical scavenging in the aqueous solution, whereas in lipid medium the neutral moracin exerted its activity by the formal hydrogen transfer mechanism .

Biochemical Pathways

This compound exerts its antioxidant activity through several pathways including formal hydrogen transfer (FHT), sequential electron transfer proton transfer (SETPT), and sequential proton loss electron transfer (SPLET) mechanisms . In another study, Moracin E and M were found to exhibit cell proliferative effects on skeletal muscle cells through the PI3K‐Akt‐mTOR signaling pathway .

Pharmacokinetics

A related compound, moracin c, was found to be rapidly and well absorbed in the intestinal tract of mice, and was highly distributed in the gastrointestinal tract, liver, kidneys, and lungs . It was extensively metabolized in the liver and intestine . These findings may provide some insights into the potential pharmacokinetic behavior of this compound.

Result of Action

The result of this compound’s action is primarily its potent antioxidant activity. It has been shown to have good activity in 2,4-dinitrophenyl-1-picrylhydrazyl (DPPH) assays in methanol . This compound also exerts high inhibitory activity in lipid peroxidase and free radical scavenging assays .

Action Environment

The action of this compound is influenced by the environment. For instance, the rate constants for the HO˙ radical scavenging in the gas phase and the physiological environments are in the range of 10^11 to 10^10 M^-1 s^-1, respectively . The HOO˙ radical scavenging of this compound is comparable to that of Trolox in lipid medium, whereas it is 315.4 times more active in the polar environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route includes the cyclization of 2-hydroxychalcones under acidic conditions to form the benzofuran ring . The reaction conditions often involve the use of strong acids like hydrochloric acid or sulfuric acid at elevated temperatures.

Industrial Production Methods

Industrial production of Moracin T may involve the extraction of the compound from plant sources, followed by purification using chromatographic techniques. Alternatively, large-scale synthesis can be achieved through optimized synthetic routes that ensure high yield and purity. The choice of method depends on the availability of raw materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

Moracin T undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of this compound can lead to the formation of dihydrobenzofuran derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed for halogenation reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydrobenzofuran derivatives.

    Substitution: Halogenated benzofuran derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Moracin T is part of a larger family of benzofuran derivatives, including Moracin E, Moracin M, and Moracin N . These compounds share similar structural features but differ in the number and position of hydroxyl groups. This compound is unique due to its specific hydroxylation pattern, which contributes to its distinct biological activities .

Similar Compounds

This compound stands out among these compounds due to its potent antioxidant and anticancer properties, making it a valuable compound for further research and potential therapeutic applications.

Properties

IUPAC Name

5-[6-hydroxy-5-methoxy-4-(3-methylbut-2-enyl)-1-benzofuran-2-yl]benzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O5/c1-11(2)4-5-15-16-9-18(12-6-13(21)8-14(22)7-12)25-19(16)10-17(23)20(15)24-3/h4,6-10,21-23H,5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BILBQNGVYFSUOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C(=CC2=C1C=C(O2)C3=CC(=CC(=C3)O)O)O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1146113-27-0
Record name Moracin T
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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